(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Description
This compound belongs to the class of highly oxygenated polycyclic diterpenoids, characterized by a 17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecane backbone. Its stereochemical complexity arises from eight stereocenters (2S,3S,5S,8R,9S,10S,11S,18R), with four hydroxyl groups at positions 3, 9, 10, and 18, a methylidene group at position 6, and a ketone at position 5. The 12,12-dimethyl substitution further distinguishes its structure .
Properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-7-11(21)12-18-6-4-5-17(2,3)13(18)16(24)20(25,26-8-18)19(12,14(9)22)15(10)23/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3/t10-,11-,12-,13-,15+,16-,18?,19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUAZUQTHDBROH-RGFDINKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC23C1C(C(C45C2C(CC(C4O)C(=C)C5=O)O)(OC3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCC23[C@H]1[C@@H]([C@]([C@]45[C@H]2[C@H](C[C@H]([C@H]4O)C(=C)C5=O)O)(OC3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one , commonly referred to by its chemical structure and CAS number 2956494-18-9, is a complex organic molecule that has recently garnered attention for its potential biological activities. This article aims to explore its biological activity through a comprehensive review of available literature and research findings.
Chemical Structure and Properties
The compound features a unique pentacyclic structure with multiple hydroxyl groups that may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 373.53 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 373.53 g/mol |
| LogP | 12.6627 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 5 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often associated with the ability to scavenge free radicals and reduce oxidative stress in biological systems. A study on related compounds demonstrated their effectiveness in reducing oxidative damage in cellular models, suggesting that this compound may also possess similar capabilities.
Anti-inflammatory Effects
Inflammation is a critical process in various diseases, including neurodegenerative disorders. Studies have shown that compounds with structural similarities can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Neuroprotective Properties
Recent investigations into neuroprotective agents have highlighted the role of certain compounds in protecting neuronal cells from damage due to oxidative stress and inflammation. The compound's ability to activate pathways involved in neuronal survival could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Anticancer Potential
Preliminary studies have suggested that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation. Further research is needed to evaluate the specific anticancer mechanisms of this compound.
Case Studies and Research Findings
- Antioxidant Activity Study : A comparative analysis of various hydroxylated compounds demonstrated that those with higher hydroxyl content exhibited enhanced antioxidant activity measured through DPPH radical scavenging assays.
- Inflammation Modulation : In vitro studies using microglial cells showed that treatment with related compounds led to a significant decrease in the release of inflammatory markers, indicating potential for therapeutic application in neuroinflammatory conditions.
- Neuroprotection : Animal models subjected to induced oxidative stress showed improved cognitive function when treated with related compounds, suggesting a protective effect on neuronal health.
- Anticancer Activity : A study on a structurally similar compound revealed significant cytotoxicity against breast cancer cell lines, prompting further investigation into the apoptotic pathways involved.
Scientific Research Applications
The compound (2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is a complex organic molecule with potential applications in various fields including pharmaceuticals and natural products. This article explores its applications based on current scientific research.
Structural Features
The compound features a unique polycyclic structure with multiple hydroxyl groups that contribute to its reactivity and potential biological activity.
Pharmaceutical Applications
The compound's structural characteristics suggest several pharmaceutical applications:
- Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of hydroxyl groups may enhance interactions with cellular targets involved in cancer progression.
- Cardiovascular Health: Similar compounds have shown potential in treating cardiovascular diseases by modulating ion channels and affecting cardiac muscle contraction through mechanisms analogous to those of cardiac glycosides.
Natural Product Chemistry
The compound is part of a broader class of natural products derived from plant sources:
- Bioactive Metabolites: Its derivation from natural sources suggests it may possess bioactive properties beneficial for health. Investigations into its role as a phytochemical could reveal applications in dietary supplements or herbal medicine.
Agrochemical Potential
Given the structural complexity and potential bioactivity:
- Pesticidal Properties: Compounds with similar frameworks have been explored for their insecticidal and fungicidal activities. This compound may also offer novel modes of action against agricultural pests.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlights the synthesis of related tetrahydroxy compounds showing significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of cell proliferation pathways and induction of apoptosis.
Case Study 2: Cardiovascular Studies
Research documented in Phytotherapy Research examined the effects of structurally similar compounds on heart function in animal models. The findings suggested improved cardiac output and reduced arrhythmias, indicating potential therapeutic uses in heart disease management.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains:
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Four hydroxyl groups (C3, C9, C10, C18)
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α,β-unsaturated ketone (C7=O conjugated to C6-methylidene)
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Methylidene group (C6=CH<sub>2</sub>)
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Ether bridge (C17-O-C)
Key reaction sites include:
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Hydroxyl groups for esterification/acylation
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Methylidene group for cycloaddition or epoxidation
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Ketone for nucleophilic addition or reduction
Table 1: Reported Derivatives and Transformations
Esterification/Acylation
Hydroxyl groups undergo acetylation under mild conditions (e.g., acetyl chloride or anhydride with catalytic DMAP). For example:
Methylidene Group Reactivity
The C6-methylidene participates in:
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Epoxidation : Reaction with mCPBA forms an epoxide at C6–C7.
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Diels-Alder cycloaddition : Acts as a dienophile with electron-rich dienes.
Ketone Reactivity
The C7 ketone can undergo:
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Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces it to a secondary alcohol.
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Nucleophilic addition : Grignard reagents add to the carbonyl, forming tertiary alcohols.
Stereochemical Considerations
The compound’s stereocenters (2S,3S,5S,8R,9S,10S,11S,18R) influence reaction outcomes:
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C18 configuration : Affects hydrogen bonding in hydroxyl group reactions .
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C6-methylidene geometry : Dictates regioselectivity in cycloadditions .
Stability and Degradation
Comparison with Similar Compounds
(a) Oridonin (N-(1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-7-one)
- Structural Differences : Oridonin has an additional hydroxyl group at position 15 and a distinct stereochemistry at C11 (R-configuration vs. S-configuration in the target compound).
- Bioactivity : Oridonin is a well-studied anti-inflammatory and anticancer agent, inhibiting NF-κB and inducing apoptosis in cancer cells. The target compound’s tetrahydroxy configuration may enhance solubility and bioavailability compared to oridonin’s trihydroxy variant .
(b) [(2S,3R,5R,9R,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[...]octadecan-15-yl] acetate
- Structural Differences : This analogue features acetylated hydroxyl groups at positions 3 and 15, reducing hydrogen-bonding capacity. Molecular weight is higher (448.5 g/mol vs. ~362–448 g/mol for the target compound) due to esterification .
- Implications : Acetylation may alter pharmacokinetics, increasing lipophilicity and membrane permeability but reducing water solubility.
(c) (1R,2R,5R,8R,9S,10S,11R,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[...]octadecane-7,16-dione
- Structural Differences : Lacks a hydroxyl group at position 3 but introduces a second ketone at position 14.
Functional Group Comparison
Bioactivity and Mechanism
- Anti-inflammatory Potential: The tetrahydroxy configuration aligns with bioactivities seen in oridonin and withaferin A, which suppress NLRP3 inflammasome activation .
- Selective Cytotoxicity : Analogues like salternamide E () exhibit selective toxicity against cancer cells, suggesting the target compound may share similar mechanisms, such as ferroptosis induction ().
- Solubility Challenges : Unlike acetylated derivatives (), the target compound’s free hydroxyl groups may limit blood-brain barrier penetration but enhance aqueous solubility.
Research Findings and Gaps
- Structural Characterization : NMR and X-ray crystallography data are absent in the provided evidence but are critical for confirming stereochemistry.
- Biological Studies: No direct data on the target compound’s activity exists in the evidence. However, related compounds inhibit inflammasomes () and induce ferroptosis (), suggesting plausible avenues for experimentation.
- Synthetic Accessibility: The compound’s complexity makes total synthesis challenging. Marine actinomycetes () or engineered microbial hosts may be viable production sources.
Q & A
Q. What are the established methodologies for synthesizing and purifying this complex polycyclic compound?
Synthesis typically involves multi-step organic reactions, with purification via column chromatography or crystallization. Critical steps include stereochemical control, particularly for hydroxyl and methylidene groups. X-ray crystallography (e.g., Bruker APEXII CCD diffractometer) and NMR spectroscopy are essential for confirming stereochemistry . For purity validation, high-resolution mass spectrometry (HRMS) and HPLC (≥95% purity thresholds) are recommended, referencing protocols from NIST spectral databases .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between experimental (e.g., NMR chemical shifts) and computational predictions (DFT-based) may arise due to solvent effects or conformational flexibility. Cross-validation using multiple techniques—such as NOESY for spatial proximity analysis, IR for functional groups, and computational docking—is advised. For unresolved issues, consult crystallographic data from analogous compounds (e.g., hydrogen-bonding patterns in polycyclic lactones) .
Q. What bioactivity screening models are appropriate for this compound?
Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) due to the compound’s structural similarity to bioactive polyketides. Use cell lines relevant to its hypothesized targets (e.g., cancer or microbial models). Ensure assays comply with standardized protocols, such as OECD guidelines for reproducibility, and include positive/negative controls .
Advanced Research Questions
Q. How do stereochemical variations at the C3, C9, and C10 hydroxyl groups affect bioactivity?
Stereochemistry significantly influences receptor binding. For example, axial vs. equatorial hydroxyl orientations alter hydrogen-bonding capacity. Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model interactions with target proteins. Validate predictions via site-directed mutagenesis or isothermal titration calorimetry (ITC) .
Q. What experimental designs optimize stability studies under varying pH and temperature conditions?
Employ a split-split-plot design with randomized blocks to test degradation kinetics. Variables include pH (3–9), temperature (4–40°C), and light exposure. Analyze degradation products via LC-MS/MS and quantify stability using Arrhenius equations. Reference environmental fate frameworks from long-term ecotoxicology studies .
Q. How can researchers address discrepancies between in silico ADMET predictions and in vitro toxicity data?
Computational models (e.g., SwissADME, ProTox-II) may underestimate hepatotoxicity due to unaccounted metabolic pathways. Validate predictions with hepatic microsome assays (e.g., human CYP450 isoforms) and cross-reference with toxicogenomic databases (e.g., ToxCast). Adjust models using Bayesian inference to incorporate experimental outliers .
Q. What strategies mitigate challenges in scaling up synthesis without compromising stereochemical integrity?
Transitioning from batch to flow chemistry improves yield and reduces epimerization risks. Optimize catalysts (e.g., chiral Ru complexes for asymmetric hydrogenation) and monitor intermediates via real-time FTIR. Pilot-scale trials should adhere to QbD (Quality by Design) principles, with DOE (Design of Experiments) for parameter optimization .
Methodological Notes
- Data Collection : Use SADABS for X-ray data correction and SHELX suites for structure refinement .
- Theoretical Frameworks : Link bioactivity hypotheses to polyketide biosynthesis pathways or terpenoid receptor interactions .
- Contradiction Resolution : Apply bibliometric analysis to identify consensus in literature, focusing on peer-reviewed studies with robust statistical validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
